molecular formula C10H6Cl2FN B8515008 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile

1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B8515008
M. Wt: 230.06 g/mol
InChI Key: LCZGCHLFPMRUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with a suitable cyclopropanation reagent. One common method is the use of diazomethane or a similar diazo compound in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of flow chemistry techniques can enhance the reaction efficiency and yield. Additionally, the use of alternative cyclopropanation reagents and catalysts that are more cost-effective and environmentally friendly is also explored.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile.

    2,4-Dichloro-5-fluorobenzonitrile: Another compound with similar structural features but different chemical properties.

Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical reactivity and stability

Properties

Molecular Formula

C10H6Cl2FN

Molecular Weight

230.06 g/mol

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H6Cl2FN/c11-7-4-8(12)9(13)3-6(7)10(5-14)1-2-10/h3-4H,1-2H2

InChI Key

LCZGCHLFPMRUQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2Cl)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(2,4-dichloro-5-fluorophenyl)acetonitrile (1 g, 4.9 mmol, Eq: 1.00) was dissolved in toluene (4 mL). 1,2-Dibromoethane (1.38 g, 634 μL, 7.35 mmol, Eq: 1.50), aqueous NaOH-solution (4.31 mL, 12.5 M; 53.9 mmol, Eq: 11.0) and tertrabutylammonium bromide (348 mg, 1.08 mmol, Eq: 0.22) were added to the above suspension and vigorously stirred at RT for 4 h. The reaction mixture was diluted with water and extracted with AcOEt. The organic solution was washed with 1 N aqueous HCl, then with brine, dried over Na2SO4, filtered and evaporated to dryness. The crude material was purified by flash chromatography (silica gel, 50 g, 0% to 50% EtOAc in heptane) to yield example 461a) (1.13 g; 100%) as an off-white solid. 1H-NMR (CDCl3, 250 MHz) δ [ppm]: 7.51 (1 proton, d, 6.7 Hz); 7.16 (1, proton, d; 8.9 Hz); 1.76-1.80 (2 protons, m); 1.31-1.36 (2 protons, m)
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